1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

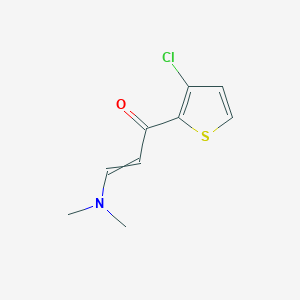

The compound of interest, 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The dichlorophenyl group suggests the presence of chlorine substituents, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding high regioselectivity and in 71-92% yields . Although the specific synthesis of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, potentially with modifications to the substituents to achieve the desired 3,4-dichlorophenyl and dimethyl groups.

Molecular Structure Analysis

Crystallographic techniques are often used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray diffraction, and the molecular geometry was examined using quantum chemical methods . Similarly, the molecular structure of the compound of interest could be analyzed using spectroscopic methods and crystallographic techniques to confirm the arrangement of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. The 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the reactivity of the carboxylic acid group . The compound of interest, with a carboxylic acid group, could also be subjected to similar reactions, potentially leading to the formation of amides or other derivatives through functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the presence of chlorine atoms can affect the compound's density, melting point, and solubility. Theoretical calculations, such as Density Functional Theory (DFT), can predict properties like the HOMO-LUMO energy gap, which is indicative of a compound's chemical reactivity and stability . The compound's antioxidant properties can also be evaluated in vitro, as demonstrated by the novel pyrazole derivative studied for its antioxidant susceptibilities . The physical and chemical properties of 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would likely be characterized by a combination of experimental and theoretical methods to provide a comprehensive understanding of its behavior.

Applications De Recherche Scientifique

Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, encompassing compounds like 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, are pivotal in the realm of organic chemistry due to their wide range of biological activities. These compounds are synthesized through various methods and exhibit significant antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their role as a scaffold in heterocyclic compounds underlines their importance in medicinal chemistry, offering a foundation for the development of new therapeutic agents (A. Cetin, 2020).

Heterocyclic Synthesis Techniques

The synthesis of pyrazole heterocycles, integral to pharmacophore development, underscores the utility of pyrazole carboxylic acid derivatives in creating biologically active compounds. Techniques like condensation followed by cyclization or multicomponent reactions (MCR) facilitate the synthesis of these compounds, contributing to their extensive application in medicinal chemistry due to their anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (A. M. Dar & Shamsuzzaman, 2015).

Advanced Organic Synthesis Using Pyrazole Derivatives

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones demonstrates the versatility of pyrazole derivatives as building blocks for synthesizing various heterocyclic compounds. Their reactivity facilitates the creation of novel compounds, including spiropyrans and cyanomethylene dyes, indicating the broad synthetic applicability of pyrazole carboxylic acid derivatives in developing new materials and molecules (M. A. Gomaa & H. Ali, 2020).

Impact on Environmental Chemistry

The emission and environmental impact of organochlorine compounds, including chlorophenols, are significant in assessing the ecological footprint of chemical synthesis and usage. Research evaluating the toxicity and biodegradation of chlorophenols, which share structural similarities with the dichlorophenyl group in 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, highlights the need for understanding and mitigating potential environmental risks associated with these compounds (K. Krijgsheld & A. D. Gen, 1986).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOHBFEFKORRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363437 | |

| Record name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

477710-54-6 | |

| Record name | 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)